6-methyl-3-nitro-1H-pyridine-2,4-dione
Description
6-Methyl-3-nitro-1H-pyridine-2,4-dione is a heterocyclic compound featuring a pyridine backbone with two ketone groups at positions 2 and 4 (forming the dione motif), a methyl group at position 6, and a nitro group at position 3. The nitro and methyl substituents significantly influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
6-methyl-3-nitro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2,5H,1H3,(H,7,10) |
InChI Key |
LSUKHMDWBDTJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-methyl-3-nitro-2-pyridone can be synthesized through several methods. One common method involves the nitration of 6-methyl-2-pyridone. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-6-methyl-3-nitro-2-pyridone may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-nitro-2-pyridone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyl-3-nitro-2-pyridone.
Reduction: Formation of 4-hydroxy-6-methyl-3-amino-2-pyridone.
Substitution: Formation of various substituted pyridones depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-methyl-3-nitro-2-pyridone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-nitro-2-pyridone involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyridine-Dione Family
a. Pyridine-2,6-Dione Derivatives (Positional Isomers) The positional isomer 3H-pyridine-2,6-dione (repeatedly listed in ) shares the dione motif but differs in substituent placement. For 6-methyl-3-nitro-1H-pyridine-2,4-dione, the closer proximity of the nitro group (position 3) to the dione moiety may enhance electron-withdrawing effects, influencing acidity and reactivity in nucleophilic substitutions .
b. 4-Methyl-2-Pyridones () Compounds like 4-methyl-6-(2-hydroxyphenyl)-2-pyridone (6a-f) feature a hydroxylaryl substituent at position 6 instead of methyl. The absence of a nitro group in these derivatives reduces their electrophilicity, making them less reactive in aromatic substitution reactions. However, the hydroxyl group introduces hydrogen-bonding capabilities, which could enhance crystallinity—a property less pronounced in 6-methyl-3-nitro-1H-pyridine-2,4-dione due to its nitro group’s steric bulk .
Five-Membered Ring Analogues: Imidazolidine-2,4-Diones
Imidazolidine-2,4-diones (e.g., IM-1 to IM-8 in ) are five-membered rings with two nitrogen atoms. These compounds, synthesized via Strecker reactions, exhibit bioactivity (e.g., cardiovascular effects in IM-7) due to their ability to mimic peptide bonds. In contrast, the six-membered pyridine-2,4-dione core of 6-methyl-3-nitro-1H-pyridine-2,4-dione offers greater conformational flexibility and π-electron delocalization, which may enhance binding to aromatic receptors or metal ions .
Pyran-2,4-Dione Derivatives ()
Bis-(β-enamino-pyran-2,4-dione) derivatives contain an oxygen atom in the ring instead of nitrogen. This substitution reduces basicity and alters intermolecular interactions. Hirshfeld analyses of pyran-2,4-diones reveal dominant H···H (40–50%) and O···H (20–30%) contacts, whereas pyridine-2,4-diones may exhibit stronger N···H interactions due to the nitrogen’s electronegativity. DFT calculations on pyran derivatives (e.g., dipole moments of 2a: 6.12 D vs. 2b: 4.98 D) suggest that substituent polarity significantly affects molecular packing and solubility—a critical consideration for 6-methyl-3-nitro-1H-pyridine-2,4-dione’s applications .
Data Tables
Table 1: Comparative Properties of Pyridine-2,4-Dione Derivatives
| Compound | Substituents | Molecular Weight | Dipole Moment (D) | Key Interactions (Hirshfeld) | Synthesis Yield |
|---|---|---|---|---|---|
| 6-Methyl-3-nitro-1H-pyridine-2,4-dione | 6-CH₃, 3-NO₂ | ~196.14* | Not reported | Predicted: N···H, O···H | Not reported |
| Bis-(β-enamino-pyran-2,4-dione) (2a) | 1,6-Hexylene spacer | ~352.35 | 6.12 | H···H (50%), O···H (25%) | Not reported |
| IM-7 (imidazolidine-2,4-dione) | 3-Ph, 5-(4-iPrPh) | ~310.37 | Not reported | H···H, C···H | 70–74% |
| 4-Methyl-6-(2-hydroxyphenyl)-2-pyridone (6a) | 4-CH₃, 6-OHPh | ~215.22 | Not reported | O···H, π-π stacking | 32–71% |
*Calculated based on formula C₆H₅N₂O₄.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
